Structural Differentiation: Ethylene Spacer vs. Direct Benzyl Substitution
Ethyl 3-oxo-2-(2-phenylethyl)butanoate (CAS 5337-63-3) differs from the structurally similar Ethyl 2-benzylacetoacetate (CAS 620-79-1) by the presence of an ethylene (-CH₂-CH₂-) spacer between the aromatic ring and the α-carbon of the β-keto ester. This spacer increases molecular weight from 220.26 g/mol to 234.29 g/mol (+14.03 g/mol, +6.4%) and changes the chemical formula from C₁₃H₁₆O₃ to C₁₄H₁₈O₃ . The extended alkyl chain reduces steric crowding at the reactive α-position and provides greater conformational flexibility for the pendant aromatic group .
| Evidence Dimension | Molecular structure and physicochemical parameters |
|---|---|
| Target Compound Data | C₁₄H₁₈O₃; MW = 234.29 g/mol; Contains -CH₂-CH₂-Ph substituent |
| Comparator Or Baseline | Ethyl 2-benzylacetoacetate (CAS 620-79-1): C₁₃H₁₆O₃; MW = 220.26 g/mol; Contains -CH₂-Ph substituent |
| Quantified Difference | ΔMW = +14.03 g/mol (+6.4%); ΔMolecular formula = +CH₂ |
| Conditions | Calculated from elemental composition and IUPAC nomenclature |
Why This Matters
The ethylene spacer alters steric accessibility at the α-carbon and modifies lipophilicity, directly impacting reactivity in alkylation, acylation, and heterocycle-forming reactions compared to benzyl analogs.
